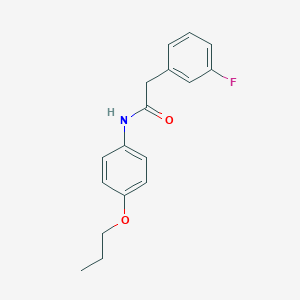![molecular formula C24H24N2O4 B267056 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide, commonly known as Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate, is a synthetic organic compound that is used in scientific research. It is an inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in cell survival, proliferation, and metabolism. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate inhibits the PKB/Akt pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets such as mTOR and GSK-3β, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce glucose uptake and metabolism. The compound has also been shown to inhibit autophagy, a process that is involved in the degradation of damaged or unwanted cellular components.
Advantages and Limitations for Lab Experiments
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. The compound is also relatively stable and can be easily synthesized using standard organic chemistry techniques.
However, there are also limitations to using Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate. One direction is to investigate the use of the compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness. Another direction is to study the effects of PKB/Akt inhibition on other cellular processes, such as DNA damage repair and immune response. Finally, there is potential for the development of new analogs of Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate with improved solubility and pharmacokinetic properties for use in therapeutic applications.
Synthesis Methods
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 3-aminobenzoic acid with 2-phenoxyethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride and methylamine to yield the final product.
Scientific Research Applications
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been used in various scientific research applications. It has been shown to inhibit the PKB/Akt pathway, which is involved in cancer cell growth and survival. The compound has been used to study the role of PKB/Akt in various cancer types, including breast cancer, lung cancer, and prostate cancer. It has also been used to investigate the effects of PKB/Akt inhibition on cell metabolism and autophagy.
properties
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-18(27)26(2)21-13-11-20(12-14-21)25-24(28)19-7-6-10-23(17-19)30-16-15-29-22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3,(H,25,28) |
InChI Key |
LZBNQUOYGPIACM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)
![N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B266994.png)
![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)